molecular formula C17H14N2O2 B2795598 2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 58042-69-6

2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B2795598
CAS RN: 58042-69-6
M. Wt: 278.311
InChI Key: ODKAHQFUNZXETB-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known as IHD, is a novel indole-based compound that has recently been studied for its potential applications in medicinal chemistry and biological research. IHD has been found to possess a range of interesting properties and has been shown to have potential applications in the fields of medicinal chemistry and biological research.

Scientific Research Applications

Melatonin Receptor Ligands

The synthetic strategy used to obtain 2-(Indolin-6-ylmethyl)isoindoline-1,3-dione can yield analogs of melatonin, a neurohormone with diverse physiological effects. Researchers have explored these analogs as potential ligands for melatonin receptors. Their impact on circadian rhythms, immune function, and other biological processes warrants further investigation .

Cancer Treatment

In a related context, derivatives of this compound have been evaluated for their anticancer properties. Researchers have synthesized 3-{3-[1-(4-dimethylaminomethyl-phenylamino)-1-phenyl-meth-(Z)-ylidene]-2-oxo-2,3-dihydro-1H-indol-6-yl}-propynoic acid ethylamide, which shows promise in cancer therapy . Investigating its mechanism of action and potential synergies with existing treatments is crucial.

properties

IUPAC Name

2-(2,3-dihydro-1H-indol-6-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16-13-3-1-2-4-14(13)17(21)19(16)10-11-5-6-12-7-8-18-15(12)9-11/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKAHQFUNZXETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-indol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

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